C12H11ClF3NO4S

Description

Contextualizing C12H11ClF3NO4S within Contemporary Chemical Science

Toflamesafen (this compound) is classified as a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide. researchgate.netproquest.com In the realm of contemporary chemical science, its significance lies in its specific mode of action at a molecular level. PPO inhibitors interfere with the last common enzyme in the biosynthetic pathway of chlorophyll (B73375) and heme. researchgate.netnih.gov This inhibition leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cellular damage in susceptible plants.

The chemical structure of Toflamesafen, featuring a trifluoromethyl group, a chlorine atom, and a sulfonamide linkage, is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing herbicidal efficacy. These structural motifs are common in modern agrochemicals and are designed to enhance the molecule's interaction with its biological target, as well as to confer desirable physicochemical properties. PPO inhibitors are noted for their effectiveness at low application rates, a broad spectrum of activity against various weed species, and a rapid onset of action. researchgate.netnih.gov

Below is a table detailing the key physicochemical properties of Toflamesafen.

| Property | Value |

| Molecular Formula | This compound |

| Molar Mass | 371.7 g/mol |

| Appearance | Solid |

| Melting Point | Data not readily available |

| Solubility | Data not readily available |

| Chemical Class | Protoporphyrinogen Oxidase (PPO) Inhibitor |

Historical Trajectory and Initial Discoveries Pertaining to Structural Analogs of this compound

The development of PPO-inhibiting herbicides dates back to the 1960s, with the commercial introduction of compounds like Nitrofen in 1964. researchgate.net These early discoveries, primarily within the diphenyl ether class of chemicals, laid the groundwork for the development of more potent and selective herbicides. researchgate.net Although initially recognized as a relatively weak inhibitor, Nitrofen served as a crucial lead compound, sparking further research into this class of herbicides. researchgate.net

Over the decades, chemical synthesis and biological screening have led to the discovery of numerous structural analogs that share the same mechanism of action but possess different chemical scaffolds. This has allowed for the development of a diverse range of PPO inhibitors, moving beyond the original diphenyl ether structure to include various other chemical classes. researchgate.netresearchgate.net This diversification is a testament to the versatility of the PPO enzyme as a herbicidal target, allowing for the creation of novel, patentable chemical entities. researchgate.net The sustained interest in this class of compounds, even after more than four decades of research, highlights their enduring importance in agriculture. researchgate.netnih.gov

The following table lists some structural analogs of Toflamesafen that also function as PPO-inhibiting herbicides.

| Compound Name | Chemical Class | Year of Introduction (Approximate) |

| Nitrofen | Diphenyl Ether | 1964 |

| Acifluorfen | Diphenyl Ether | 1980 |

| Fomesafen | Diphenyl Ether | 1985 |

| Sulfentrazone | Triazolinone | 1997 |

| Carfentrazone-ethyl | Triazolinone | 1997 |

Scope and Significance of Academic Inquiry into this compound

Academic research into Toflamesafen and related PPO inhibitors encompasses several key areas of chemical science. A primary focus is on the continued design and synthesis of novel PPO inhibitors with improved efficacy and selectivity. researchgate.net This involves sophisticated molecular modeling and an understanding of the quantitative structure-activity relationships that govern the interaction between the herbicide and the PPO enzyme. nih.gov The elucidation of the crystal structures of PPO from various organisms has provided significant insights for the rational design of new inhibitors. researchgate.netnih.gov

Another significant area of academic inquiry is the development of sensitive and accurate analytical methods for the detection of Toflamesafen and its metabolites in environmental samples. Techniques such as mass spectrometry are crucial for monitoring the presence and fate of these compounds in soil and water. nih.gov

Furthermore, studies on the chemical degradation of Toflamesafen are vital for understanding its environmental persistence and potential transformation pathways. Research into the photodegradation and chemical breakdown of structurally related compounds provides a framework for predicting the environmental behavior of Toflamesafen. nih.govnih.govresearchgate.net For instance, studies on other agrochemicals have shown that processes like photolysis can lead to the loss of chlorine atoms or isomerization, while biodegradation may promote redox reactions. nih.gov These fundamental chemical studies are essential for a comprehensive understanding of the lifecycle of Toflamesafen in the environment.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11ClF3NO4S |

|---|---|

Molecular Weight |

357.73 g/mol |

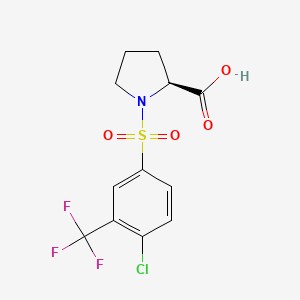

IUPAC Name |

(2S)-1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H11ClF3NO4S/c13-9-4-3-7(6-8(9)12(14,15)16)22(20,21)17-5-1-2-10(17)11(18)19/h3-4,6,10H,1-2,5H2,(H,18,19)/t10-/m0/s1 |

InChI Key |

BTQZZDHTYVPHDY-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for C12h11clf3no4s and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for Toflamesulfuron

A retrosynthetic analysis of Toflamesulfuron identifies the sulfonylurea bridge as the most logical point for disconnection. This primary disconnection breaks the molecule into two key precursor fragments: a sulfonamide derivative and a pyrimidine amine derivative.

Key Disconnections:

Disconnection 1 (C-N bond): The bond between the sulfonyl group and the urea nitrogen is the primary disconnection point. This simplifies the target molecule into N-(4,6-dimethoxypyrimidin-2-yl)amine and a corresponding sulfonyl isocyanate or a related reactive species.

Disconnection 2 (S-N bond): Further deconstruction of the sulfonamide fragment points to 2-amino-N-methyl-3-(trifluoromethyl)benzenesulfonamide and its precursors.

This strategic breakdown allows for the parallel synthesis of the two main building blocks, which are then coupled to form the final product.

Development of Novel Synthetic Pathways for Toflamesulfuron

Research into the synthesis of sulfonylurea herbicides, including Toflamesulfuron, has focused on improving the efficiency and safety of the coupling step. The primary pathway involves the reaction of a sulfonamide with a phenyl carbamate derivative of the pyrimidine amine.

A common synthetic route proceeds as follows:

Formation of the Sulfonamide Moiety: Synthesis of 2-chloro-N-(2-methyl-3-(trifluoromethyl)phenyl)benzenesulfonamide.

Formation of the Pyrimidine Moiety: Synthesis of 2-amino-4,6-dimethoxypyrimidine.

Coupling Reaction: The sulfonamide is reacted with a suitable carbonyl source (like phosgene or a chloroformate) to form a reactive intermediate, which is then coupled with the pyrimidine amine. A more modern approach involves reacting the sulfonamide with a phenyl carbamate of the pyrimidine amine in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like acetonitrile.

This method provides high yields and is amenable to large-scale industrial production.

Asymmetric Synthesis Approaches to Enantiomeric Forms of Toflamesulfuron

The molecular structure of Toflamesulfuron is achiral, meaning it does not have enantiomeric forms. The molecule lacks any stereocenters, and therefore, its synthesis does not require asymmetric approaches to control stereochemistry. Research in this area is not applicable as the compound and its direct synthetic precursors are not chiral.

Green Chemistry Principles in the Synthesis of Toflamesulfuron

Efforts to apply green chemistry principles to the synthesis of agrochemicals like Toflamesulfuron focus on several key areas. researchgate.netresearchgate.net These include minimizing waste, avoiding hazardous reagents, and improving atom economy. researchgate.net

Key Green Chemistry Considerations:

Solvent Selection: Utilizing safer, recyclable, or biodegradable solvents in place of traditional volatile organic compounds (VOCs).

Catalysis: Employing catalytic methods to reduce the need for stoichiometric reagents, which often generate significant waste. researchgate.net

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is a strategy that aligns with this principle. researchgate.net

Alternative Reagents: Replacing hazardous reagents like phosgene with safer alternatives, such as dimethyl carbonate or solid phosgene (triphosgene), for the crucial coupling step.

The table below outlines some green chemistry metrics and their application in chemical synthesis.

| Green Chemistry Principle | Application in Synthesis | Potential Improvement for Toflamesulfuron |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Designing pathways where fewer atoms from the reactants are lost as byproducts. |

| Use of Catalysis | Utilize catalytic reagents in small amounts over stoichiometric reagents. | Developing a catalytic method for the sulfonylurea bond formation to replace base-promoted reactions. |

| Safer Solvents & Auxiliaries | Minimize the use of auxiliary substances or make them innocuous. | Replacing solvents like acetonitrile with greener alternatives such as ionic liquids or supercritical fluids. researchgate.net |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure. | Optimizing reactions to proceed efficiently at lower temperatures, reducing energy consumption. |

Total Synthesis and Fragment Coupling Strategies for Toflamesulfuron

The total synthesis of Toflamesulfuron is a prime example of a convergent synthesis strategy. nih.gov This approach involves synthesizing complex molecular fragments separately and then joining them at a late stage. nih.gov This method is generally more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step from a single starting material.

The core of the strategy is the fragment coupling of the two key intermediates:

Fragment A: 2-chloro-N-(2-methyl-3-(trifluoromethyl)phenyl)benzenesulfonamide

Fragment B: Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate

Molecular and Cellular Mechanistic Investigations of C12h11clf3no4s

Elucidation of Molecular Targets and Binding Interactions of C12H11ClF3NO4S

The primary molecular target of Toflamesafen has been identified as protoporphyrinogen (B1215707) IX oxidase (PPO), also known as protox. nih.govawsjournal.org This enzyme is crucial as it catalyzes the final common step in the biosynthesis of both chlorophylls (B1240455) and hemes, specifically the oxidation of protoporphyrinogen IX (Protogen IX) to form protoporphyrin IX (Proto IX). nih.govresearchgate.net Toflamesafen functions as a competitive inhibitor, meaning it vies with the natural substrate, Protogen IX, for the active site of the PPO enzyme. frontiersin.org

Structurally, many PPO inhibitors, including those in the pyrazole (B372694) class like Toflamesafen, are designed to mimic a portion of the Protogen IX molecule. nih.govfrontiersin.org This mimicry allows them to fit into the enzyme's active site. The binding of Toflamesafen to the PPO active site is stabilized by a series of non-covalent interactions. Computational docking studies and structural analyses of related PPO-inhibitor complexes reveal that these interactions typically involve hydrophobic interactions and sometimes hydrogen bonds with key amino acid residues within the catalytic domain. awsjournal.orgresearchgate.net For instance, residues such as Arginine (Arg), Phenylalanine (Phe), and Leucine (Leu) are known to be critical for the interaction and stabilization of inhibitors within the PPO active site. awsjournal.org The binding of Toflamesafen prevents the substrate from accessing the enzyme, thereby blocking the catalytic reaction. frontiersin.org

Intracellular Signaling Pathway Modulation by this compound

The inhibition of PPO by Toflamesafen triggers a significant disruption in cellular homeostasis, primarily through the modulation of pathways related to oxidative stress. nih.govnih.govwikipedia.org When PPO is blocked, its substrate, Protogen IX, can no longer be efficiently converted to Proto IX within the plastids (in plants). nih.govawsjournal.org This leads to the accumulation of Protogen IX, which then leaks from the plastids into the cytoplasm. awsjournal.org

In the cytoplasm, and in the presence of light and molecular oxygen, the accumulated Protogen IX is non-enzymatically oxidized to Proto IX. nih.gov This newly formed Proto IX is a potent photosensitizer. When excited by light, it transfers energy to molecular oxygen (O2), generating highly destructive singlet oxygen (¹O₂), a type of Reactive Oxygen Species (ROS). wikipedia.org This rapid and massive production of ROS overwhelms the cell's antioxidant defense systems. scielo.sa.cr

The resulting cascade of events is a hallmark of the intracellular signaling modulation by Toflamesafen:

ROS Generation: The primary event is the light-dependent generation of ROS, particularly singlet oxygen. wikipedia.org

Lipid Peroxidation: ROS attacks the polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process destroys the integrity of vital membranes, including the plasma membrane and organellar membranes like the tonoplast. awsjournal.org

Loss of Membrane Integrity: The widespread membrane damage leads to the leakage of cellular contents and a rapid loss of cellular compartmentalization, culminating in cell death. awsjournal.org

This entire process, from PPO inhibition to cell death via oxidative burst, is a rapid phenomenon, often visible as tissue necrosis within hours of exposure in susceptible organisms.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

Exposure of susceptible organisms to Toflamesafen induces significant changes in their gene expression and proteomic profiles, largely as a response to the intense oxidative stress. wikipedia.orgthermofisher.comnih.gov While specific transcriptomic data for Toflamesafen is not extensively detailed in public literature, the known downstream effects of PPO inhibitors allow for a general characterization of the expected cellular response.

Gene Expression Changes: Gene expression profiling would likely reveal the upregulation of genes involved in stress response and detoxification pathways. wikipedia.orgthermofisher.com These include genes encoding:

Antioxidant Enzymes: Such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) S-transferases, in an attempt to neutralize the ROS burst. scielo.sa.cr

Heat Shock Proteins (HSPs): These molecular chaperones are often induced by cellular stress to help refold damaged proteins and prevent their aggregation.

DNA Repair Enzymes: To counteract the DNA damage caused by ROS. wikipedia.org

Conversely, genes related to photosynthesis and tetrapyrrole biosynthesis would likely be downregulated as the cell's primary metabolic functions collapse.

Proteomic Profiling: A proteomic analysis would complement the gene expression data. frontiersin.org One would expect to observe an increased abundance of the stress-response proteins mentioned above. Furthermore, techniques like Drug Affinity Responsive Target Stability (DARTS), coupled with mass spectrometry, could be used to identify protein targets. In studies of other natural compounds, this method has successfully identified structural proteins, like filamins, as targets by observing their increased stability in the presence of the compound. frontiersin.org A similar approach could confirm PPO as the primary target of Toflamesafen and potentially identify other off-target interactions.

| Protein Category | Expected Change in Expression | Biological Role |

|---|---|---|

| Antioxidant Enzymes (e.g., Catalase, SOD) | Upregulated | Neutralization of Reactive Oxygen Species (ROS) |

| Heat Shock Proteins (e.g., HSP70, HSP90) | Upregulated | Protein folding and repair under stress |

| Photosynthesis-related Proteins (e.g., RuBisCO) | Downregulated | Disruption of primary metabolic pathways |

| Protoporphyrinogen Oxidase (PPO) | No change in expression, but inhibited | Direct target of Toflamesafen |

Enzyme Kinetics and Inhibitory Mechanisms of this compound Analogs

The study of Toflamesafen analogs, particularly those within the pyrazole and phenyl-pyrazole chemical classes, provides insight into the structure-activity relationship of PPO inhibitors. nih.govresearchgate.netacs.org Enzyme kinetic studies are fundamental to quantifying the inhibitory potency of these compounds.

The inhibitory activity is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, studies on pyrazole herbicides that are metabolized to a common active compound have shown extremely potent inhibition of the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), with IC50 values in the nanomolar range (e.g., 13 nM). acs.org While the target enzyme is different, the principle of using IC50 values to measure potency is the same for PPO inhibitors.

The mechanism is typically competitive inhibition, where the inhibitor (I) competes with the substrate (S) for the enzyme's active site (E). The binding can be represented by dissociation constants (Kᵢ for the inhibitor, Kₘ for the substrate). A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. The development of resistance, for instance through a mutation like the deletion of a glycine (B1666218) residue (ΔG210) in the PPO enzyme, can drastically reduce the binding affinity of an inhibitor, thereby conferring resistance. researchgate.net

| Parameter | Description | Significance for Toflamesafen Analogs |

|---|---|---|

| IC₅₀ | Concentration of inhibitor causing 50% enzyme inhibition. | Measures the potency of an analog. Lower values indicate higher potency. |

| Kᵢ | Inhibition constant; the dissociation constant for the enzyme-inhibitor complex. | Provides a thermodynamic measure of binding affinity. A key parameter for comparing competitive inhibitors. |

| Kₘ | Michaelis constant; substrate concentration at half-maximal velocity. | Characterizes the enzyme's affinity for its natural substrate (Protogen IX). |

| Mechanism | Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive). | Determined to be competitive for Toflamesafen and its analogs. frontiersin.org |

Receptor-Ligand Dynamics and Allosteric Modulation by this compound

The interaction between Toflamesafen (the ligand) and PPO (the receptor enzyme) is a dynamic process. nih.govbruker.com While Toflamesafen is a competitive inhibitor that binds to the active site (the orthosteric site), the concept of allosteric modulation is also relevant in receptor-ligand interactions. nih.govuniversiteitleiden.nlrsc.org Allosteric modulators bind to a site distinct from the active site, causing a conformational change in the protein that alters the function of the active site. universiteitleiden.nl

There is no direct evidence to suggest that Toflamesafen itself is an allosteric modulator of PPO; its primary mechanism is orthosteric competition. frontiersin.org However, the dynamics of the PPO enzyme itself are complex. The binding of the substrate or inhibitor can induce conformational changes in the enzyme, a concept known as "induced fit." mdpi.com Furthermore, some studies on PPO from different organisms have revealed binding sites for inhibitors outside the main active pocket, suggesting that allosteric regulation of PPO is possible. nih.gov

The study of receptor-ligand dynamics also involves understanding the kinetics of binding—the rates of association (k_on) and dissociation (k_off). mdpi.com A highly effective inhibitor not only has a high affinity (low Kᵢ) but may also have a slow dissociation rate, leading to a prolonged inhibition of the enzyme. The conformational flexibility of both the ligand and the enzyme's binding pocket plays a crucial role in these dynamics. nih.gov The interaction is not a simple static lock-and-key fit but a fluid process where both partners may adapt their shapes to achieve the most stable complex. mdpi.com

Computational Chemistry and Theoretical Studies of C12h11clf3no4s

Quantum Chemical Calculations of C12H11ClF3NO4S Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. jocpr.com These methods provide insights into the electronic structure, which dictates the molecule's reactivity, stability, and spectroscopic characteristics. jocpr.com

For molecules like tolpyralate (B1419106), Density Functional Theory (DFT) is a commonly employed method for high-throughput screening and for generating essential data to train machine learning models. toronto.edu DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability.

While specific quantum chemical studies exclusively on tolpyralate are not extensively detailed in the public domain, the principles of these calculations are well-established. jocpr.comnih.gov Such studies would typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of electronic properties. jocpr.com These calculations can be performed using various basis sets, which are mathematical functions describing the spatial distribution of electrons. jocpr.com

Table 1: Hypothetical Quantum Chemical Properties of Tolpyralate

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| Total Energy | -2500 Hartree | Represents the total electronic and nuclear energy. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual calculated values would require specific computational experiments.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov These simulations allow researchers to observe how a molecule like tolpyralate interacts with its biological target, such as the HPPD enzyme, at an atomic level. researchgate.net

MD simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and elucidate the conformational changes that occur upon binding. researchgate.net For instance, a study on other HPPD inhibitors used MD simulations to confirm the stable binding of a compound to the Arabidopsis thaliana HPPD (AtHPPD). researchgate.net Such simulations are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

The process involves placing the molecule in a simulated environment, often a box of water molecules, and then calculating the forces between atoms and their subsequent motion based on classical mechanics. nih.gov These simulations can be run for nanoseconds or even microseconds to observe significant biological events.

Structure-Activity Relationship (SAR) Modeling for this compound and its Congeners

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models are essential in drug and herbicide discovery for predicting the activity of new, unsynthesized compounds.

For HPPD inhibitors like tolpyralate, SAR studies have been instrumental. For example, research on triketone HPPD herbicides involved modeling and comparative molecular field analysis (CoMFA) to understand their interactions with the target enzyme. unisi.it The discovery and optimization of tolpyralate itself involved extensive SAR studies to enhance its herbicidal activity and selectivity. nih.gov These studies typically involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity. The resulting data is then used to build a predictive model.

Table 2: Example of SAR Data for Hypothetical Tolpyralate Analogues

| Analogue | Modification | Herbicidal Activity (IC50, nM) |

| Tolpyralate | - | 15 |

| Analogue A | R = CH3 | 50 |

| Analogue B | R = OCH3 | 25 |

| Analogue C | R = Cl | 10 |

Note: This table is for illustrative purposes. R represents a variable substituent on the phenyl ring.

Prediction of Reaction Pathways and Energetics for this compound Synthesis

Computational chemistry offers methods to predict the most likely and energetically favorable pathways for synthesizing a chemical compound. quantistry.commi-6.co.jp This can be achieved by calculating the transition state energies for various potential reaction steps. mi-6.co.jp

While specific computational studies on the synthesis pathway of tolpyralate are proprietary, general approaches involve using quantum chemical methods to map out the potential energy surface of a reaction. chemrxiv.org By identifying the lowest energy barriers, chemists can select the most efficient synthetic routes, potentially reducing the need for extensive experimental trial and error. quantistry.com Modern approaches may even integrate AI and machine learning to predict reaction pathways from large datasets of known reactions. mi-6.co.jpengineering.org.cn

In Silico Screening and Virtual Ligand Design for this compound Analogues

In silico screening and virtual ligand design are powerful computational techniques used to identify and design new molecules with desired biological activity. nih.govslideshare.net These methods are widely used in the discovery of new herbicides and drugs.

Virtual screening involves computationally evaluating large libraries of chemical compounds to identify those that are likely to bind to a specific biological target, such as the HPPD enzyme. slideshare.netresearchgate.net This can be done through methods like molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. researchgate.net

Following virtual screening, virtual ligand design can be employed to create novel analogues of a hit compound like tolpyralate. This can involve fragment-based design, where molecular fragments are combined in novel ways, or by modifying the existing structure of tolpyralate to improve its binding affinity or other properties. researchgate.netmdpi.com Both ligand-based and structure-based approaches are often combined to enhance the success of virtual screening campaigns. mdpi.com For instance, a pharmacophore model can be developed based on the known active conformation of tolpyralate and used to search for new scaffolds. slideshare.netmdpi.com

Advanced Analytical and Spectroscopic Characterization Methods for C12h11clf3no4s

High-Resolution Mass Spectrometry for Structural Confirmation of C12H11ClF3NO4S

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of Fomesafen. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, which serves as a primary confirmation of the compound's identity. The theoretical exact mass of Fomesafen (C15H10ClF3N2O6S) is 437.9900 Da. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure this mass with sub-ppm accuracy, distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to generate characteristic fragmentation patterns that act as a structural fingerprint. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed as the precursor ion at an m/z of approximately 436.9827 herts.ac.uk. Collision-induced dissociation (CID) of this precursor ion yields a series of product ions that correspond to specific substructures of the Fomesafen molecule. This fragmentation data is crucial for confirming the connectivity of the atoms and the presence of key functional groups.

Table 1: Representative HRMS/MS Fragmentation Data for Fomesafen [M-H]⁻

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure/Loss |

| 436.9827 | 315.9992 | Loss of C7H3ClF3O (chloro-trifluoromethyl-phenoxy group) |

| 436.9827 | 194.9830 | Fragment corresponding to the chloro-trifluoromethyl-phenoxide ion |

| 436.9827 | 119.9761 | Unspecified smaller fragment |

| 436.9827 | 72.0091 | Unspecified smaller fragment |

| 436.9827 | 59.0138 | Unspecified smaller fragment |

Note: Data derived from public spectral databases. Fragmentation patterns can vary based on instrument type and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. While Fomesafen is an achiral molecule and therefore does not have stereoisomers, NMR is fundamental for confirming its constitutional isomerism and providing detailed information about its chemical environment scielo.br. A full assignment of ¹H and ¹³C NMR spectra would provide definitive proof of the compound's structure, consistent with regulatory submissions .

A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically 6.5-8.5 ppm). The methyl protons of the sulfonyl group would appear as a singlet in the upfield region.

A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the quaternary carbons. The chemical shifts would provide information about the electronic environment of each carbon, confirming the presence of the carbonyl, aromatic, and trifluoromethyl groups.

Although Fomesafen itself is achiral, for related compounds with stereocenters, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be critical for stereochemical elucidation by providing information about through-space proximity of protons. While detailed, fully assigned ¹H and ¹³C NMR spectral data for Fomesafen are not widely published in publicly accessible literature, regulatory documents confirm that NMR spectra are consistent with the proposed molecular structure .

Chromatographic Techniques for Purity Assessment and Quantification of this compound in Complex Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of Fomesafen and quantifying its presence in complex matrices such as soil, water, and agricultural products nih.govresearchgate.netbiokeanos.comnih.gov. These methods separate Fomesafen from impurities, degradation products, and matrix components, allowing for accurate and sensitive detection.

HPLC coupled with a Diode Array Detector (DAD) or a mass spectrometer (MS/MS) is commonly employed. The choice of column, mobile phase, and detector depends on the specific requirements of the analysis. Reversed-phase chromatography using a C18 column is a standard approach nih.govnih.gov. The mobile phase typically consists of a mixture of an aqueous component (often acidified water) and an organic solvent like acetonitrile or methanol nih.govresearchgate.net. The retention time under specific chromatographic conditions serves as a key identifier for the compound nih.govnih.gov. For purity analysis, the peak area percentage of Fomesafen relative to all other detected peaks is calculated. For quantification, an external standard method is typically used, where the response of the sample is compared to that of a certified reference standard of known concentration nih.govnih.gov.

Table 2: Example HPLC Conditions for Fomesafen Analysis

| Parameter | Condition 1: Water Analysis nih.gov | Condition 2: Soil Analysis nih.gov | Condition 3: Bean Analysis researchgate.net |

| Instrument | HPLC with UV Detector | HPLC with Diode Array Detector | HPLC with Diode Array Detector |

| Column | C18 | C18 | Not Specified |

| Mobile Phase | Acetonitrile / Water with Potassium Nitrate and Phosphoric Acid (gradient) | Methylene Chloride / Acidified Water extract dissolved in Acetonitrile/Water | Acetonitrile / Acidified Water (70:30, v/v) |

| Flow Rate | Not Specified | 1.5 mL/min | 1.0 mL/min |

| Detection | UV at 290 nm | UV at 290 nm | DAD at 220 nm |

| Retention Time | ~7.2-7.3 minutes | ~6.6 minutes | Not Specified |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the bond lengths, bond angles, and conformation of the Fomesafen molecule in the solid state. The resulting crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

To date, a search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), does not yield a reported crystal structure for Fomesafen. While the compound is described as a white crystalline solid, detailed crystallographic data has not been published in the open scientific literature nih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies (wavenumbers), creating a unique spectral fingerprint.

Raman spectroscopy offers complementary information. As a non-destructive technique with low interference from aqueous media, it could also be used for functional group analysis. However, specific Raman spectral data for Fomesafen is not widely reported.

Table 3: Expected Characteristic IR Absorption Regions for Fomesafen Functional Groups

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| N-H (in sulfonamide) | 3300 - 3200 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (methyl) | 3000 - 2850 | Stretching |

| C=O (amide) | 1700 - 1650 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| NO₂ (nitro group) | 1550 - 1500 and 1350 - 1300 | Asymmetric & Symmetric Stretching |

| S=O (sulfonyl) | 1350 - 1300 and 1160 - 1120 | Asymmetric & Symmetric Stretching |

| C-F (trifluoromethyl) | 1350 - 1100 | Stretching (often strong) |

| C-O-C (ether) | 1300 - 1000 | Asymmetric Stretching |

Note: These are general ranges. The exact position and intensity of peaks depend on the specific molecular environment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of C12h11clf3no4s

Systematic Modification of the C12H11ClF3NO4S Scaffold

The development of potent herbicides often involves the systematic modification of a lead compound's scaffold to enhance biological activity and selectivity. For HPPD inhibitors, this process typically involves modifications at several key positions on the molecule. wikipedia.orgnih.gov Although detailed studies on the specific this compound scaffold are limited, we can infer the likely points of modification based on analogous structures, such as those of triketone and pyrazolone (B3327878) herbicides. wikipedia.orgresearchgate.net

Key areas for modification generally include:

The Phenyl Ring: Substituents on the phenyl ring play a critical role in the molecule's interaction with the target enzyme. Electron-withdrawing groups, such as chlorine (Cl) and trifluoromethyl (CF3), are common features in potent herbicides. nih.gov The position and nature of these substituents are systematically varied to optimize activity.

The Amino Acid Moiety (Valine in a close analog): In related structures, the amino acid portion of the molecule can be altered to improve binding affinity and selectivity. Modifications may include changing the side chain, stereochemistry, or replacing the amino acid with other chemical groups. chembuyersguide.com

The following data table illustrates hypothetical modifications to a scaffold similar to this compound and their potential impact on herbicidal activity, based on general principles of SAR in HPPD inhibitors.

| Modification Number | Position of Modification | Change | Predicted Effect on Activity |

| 1 | Phenyl Ring (Position 4) | Cl to Br | Minor change, potential for similar activity |

| 2 | Phenyl Ring (Position 3) | CF3 to NO2 | Increased electron-withdrawing character, potentially higher activity |

| 3 | Amino Acid Side Chain | Isopropyl (Valine) to Methyl (Alanine) | Reduced steric bulk, may decrease binding affinity |

| 4 | Amino Acid Side Chain | Isopropyl (Valine) to Benzyl (Phenylalanine) | Increased steric bulk and hydrophobicity, may enhance or hinder binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov These models are invaluable tools in modern drug and herbicide discovery, allowing for the prediction of the activity of novel compounds and guiding the synthesis of more potent analogs. nih.govnih.govyoutube.com

For a series of compounds related to this compound, a QSAR model would typically be developed using a set of synthesized and tested analogs. The model would take the form of an equation where the biological activity (e.g., the concentration required to inhibit 50% of HPPD enzyme activity, IC50) is a function of various molecular descriptors.

Commonly used descriptors in QSAR studies of herbicides include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric indices.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences the compound's ability to cross biological membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR model for a series of HPPD inhibitors could be represented as:

pIC50 = c0 + c1logP + c2σ + c3*Es

Where:

pIC50 is the negative logarithm of the IC50 value.

logP represents the hydrophobicity.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

c0, c1, c2, c3 are coefficients determined by regression analysis.

The statistical quality of a QSAR model is assessed using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). scienceopen.comresearchgate.net

| Model Parameter | Value | Interpretation |

| R² | 0.90 | 90% of the variance in the biological activity is explained by the model. |

| Q² (cross-validated) | 0.81 | Good internal predictive ability. |

| R²pred (external validation) | 0.75 | Good external predictive ability for new compounds. |

Mechanistic Insights from SAR Studies on this compound Analogs

Structure-Activity Relationship studies provide critical insights into the mechanism of action of a compound at the molecular level. dotmatics.com For HPPD inhibitors, SAR studies have elucidated how different structural features contribute to the binding of the herbicide to the active site of the enzyme. wikipedia.orgresearchgate.net

The HPPD enzyme's active site contains a metal ion (typically Fe²⁺) that is essential for its catalytic activity. Many HPPD inhibitors act by chelating this metal ion and interacting with key amino acid residues in the active site. scienceopen.com

SAR studies on analogs of HPPD inhibitors have revealed that:

The presence of a diketone or similar chelating group is often crucial for binding to the iron atom in the active site.

The substituted phenyl ring fits into a hydrophobic pocket within the enzyme. The nature and position of the substituents on this ring are critical for achieving a snug fit and high affinity.

Hydrogen bonds between the inhibitor and amino acid residues such as histidine, asparagine, and glutamine can significantly contribute to the binding energy.

By systematically modifying the scaffold and observing the corresponding changes in activity, researchers can map the pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity.

Predictive Models for Desired Biological or Material Properties of this compound Derivatives

Building on SAR and QSAR studies, predictive models can be developed to design new derivatives with enhanced properties. nih.govresearchgate.net These models go beyond predicting biological activity and can also forecast other important characteristics such as solubility, metabolic stability, and selectivity.

Virtual Screening: One powerful application of predictive modeling is virtual screening. In this process, large databases of virtual compounds are computationally screened against a validated QSAR model or a 3D model of the target enzyme's active site (docking). scienceopen.com This allows for the rapid identification of promising candidates for synthesis and biological testing, significantly accelerating the discovery process.

Multi-Objective Optimization: Often, the goal is not just to maximize potency but to achieve a balance of multiple properties. For example, an ideal herbicide should be highly potent against weeds but have low toxicity to the crop and non-target organisms. Predictive models can be combined in a multi-objective optimization approach to identify compounds that meet a desired profile of properties.

The development of robust predictive models relies on high-quality data from a diverse set of compounds. As more data becomes available for compounds related to this compound, the accuracy and utility of these models will continue to improve, paving the way for the design of next-generation herbicides with superior performance and environmental profiles. nih.govacs.org

Potential Applications of C12h11clf3no4s in Basic Research and Industrial Science Non Clinical

C12H11ClF3NO4S as a Chemical Probe for Biological Systems

The unique combination of a sulfonamide group and a trifluoromethylated phenyl ring in this compound suggests its potential as a chemical probe for interrogating biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, thereby helping to elucidate its function.

Sulfonamides are a well-established class of compounds in medicinal chemistry and have been developed as inhibitors for a variety of enzymes. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with protein active sites. Furthermore, sulfonyl fluorides, which are related to sulfonamides, have been developed as chemical probes that can covalently bind to specific amino acid residues, such as histidine, in proteins. rsc.org This covalent modification allows for the labeling and identification of target proteins.

The trifluoromethyl group offers several advantages for a chemical probe. Its strong electron-withdrawing nature can influence the acidity of the sulfonamide proton, potentially tuning its binding affinity and selectivity. Additionally, the trifluoromethyl group is highly lipophilic, which can enhance cell permeability, a crucial property for probes intended for use in cellular assays. The presence of a chlorine atom on the aromatic ring can further modulate the electronic properties and steric profile of the molecule, contributing to its target specificity.

Given these characteristics, this compound could potentially be developed as a selective inhibitor or a covalent probe for a range of biological targets. Its efficacy would depend on the specific arrangement of its functional groups and their complementarity to the binding site of a target protein. Further research would be required to screen this compound against various protein families to identify its specific targets and validate its utility as a chemical probe.

Evaluation of this compound in In Vitro Biological Assays (Non-Clinical)

The structural components of this compound suggest that it could exhibit a range of biological activities in non-clinical in vitro assays. The trifluoromethylphenyl group is a common feature in many biologically active molecules. For instance, compounds containing this moiety have been investigated for their antibacterial and anticancer properties. nih.govnih.gov

Similarly, the sulfonamide functional group is a cornerstone of numerous therapeutic agents, including antibacterial, and antitumor drugs. researchgate.netacs.org The combination of these two pharmacophores in a single molecule makes this compound a candidate for screening in various biological assays.

In vitro assays could be employed to evaluate the potential of this compound in several areas:

Antimicrobial Activity: The compound could be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). The presence of the sulfonamide group, a known antibacterial pharmacophore, makes this a promising area of investigation.

Anticancer Activity: The cytotoxic effects of this compound could be assessed against various cancer cell lines. Many compounds with trifluoromethyl and sulfonamide groups have demonstrated potent anticancer activity.

Enzyme Inhibition: The compound could be screened against a library of enzymes to identify potential inhibitory activity. The sulfonamide group is a known zinc-binding motif and could target metalloenzymes.

The following table summarizes the potential in vitro biological assays for this compound based on the activities of structurally similar compounds.

| Assay Type | Target | Rationale |

| Antimicrobial Susceptibility Testing | Bacteria, Fungi | Sulfonamides are a known class of antibiotics. |

| Cytotoxicity Assay | Cancer Cell Lines | Trifluoromethylphenyl and sulfonamide moieties are present in some anticancer drugs. |

| Enzyme Inhibition Assay | Various Enzymes (e.g., metalloenzymes) | The sulfonamide group can act as a ligand for enzyme active sites. |

Use of this compound in Agricultural Research (e.g., Herbicide, Insecticide, Plant Growth Regulator Studies)

The structural features of this compound are also prevalent in agrochemicals, suggesting its potential utility in agricultural research as a herbicide, insecticide, or plant growth regulator.

Herbicidal Activity: Sulfonamides are a well-known class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. nih.gov The discovery of sulfonylurea herbicides, which contain a sulfonamide linkage, revolutionized weed control. google.com Given the presence of the sulfonamide group, this compound could potentially exhibit herbicidal activity by targeting this or other plant-specific pathways. Novel ureidopyrimidine compounds containing sulfonamide fragments have shown significant post-emergence herbicidal efficacy against broadleaf weeds. acs.orgnih.gov

Insecticidal Activity: Many insecticides contain trifluoromethylphenyl groups. Research has shown that trifluoromethylphenyl amides possess adulticidal, larvicidal, and repellent activity against mosquitoes. nih.gov The trifluoromethyl group can enhance the lipophilicity of a molecule, facilitating its penetration through the insect cuticle. The specific substitution pattern of the trifluoromethyl and chloro groups on the phenyl ring of this compound could influence its insecticidal spectrum and potency. Studies on trifluoromethyl-containing phthalic acid diamides have demonstrated excellent larvicidal activities against pests like Plutella xylostella. acs.org

Plant Growth Regulator Activity: Some sulfonamide derivatives have been shown to influence plant growth and development. nih.govresearchgate.net They can sometimes act as inhibitors of certain plant processes, and this property can be harnessed for applications such as controlling lodging in cereal crops or managing fruit ripening. The specific effects of this compound on plant growth would need to be determined through systematic screening on various plant species.

The table below outlines potential agricultural applications and the corresponding mode of action for a compound with the structural features of this compound.

| Application | Potential Mode of Action |

| Herbicide | Inhibition of essential plant enzymes (e.g., Acetolactate Synthase) |

| Insecticide | Neurotoxic effects or disruption of other vital insect physiological processes |

| Plant Growth Regulator | Interference with plant hormone synthesis or signaling pathways |

Exploration of this compound in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, the sulfonamide group in this compound offers intriguing possibilities for the development of novel polymers with specialized properties. Sulfonamide-containing polymers are known to exhibit pH-sensitive characteristics, making them "smart" materials that can respond to changes in their environment. taylorfrancis.comresearchgate.netnih.gov

The sulfonamide group is weakly acidic, and its ionization state can be altered by changes in pH. This property can be exploited to create polymers that undergo conformational changes, solubility transitions, or swelling/deswelling behavior in response to pH stimuli. Such pH-responsive polymers have potential applications in areas like drug delivery, sensors, and hydrogels. google.comacs.org

By incorporating a monomer derived from this compound into a polymer backbone, it may be possible to create materials with tailored pH-responsive properties. The trifluoromethyl and chloro substituents on the aromatic ring would likely influence the pKa of the sulfonamide proton, allowing for fine-tuning of the pH at which the material's properties change.

Furthermore, the trifluoromethyl group can impart unique properties to polymers, such as increased thermal stability, chemical resistance, and hydrophobicity. These characteristics are desirable in a range of applications, from high-performance coatings to advanced functional materials. The synthesis of well-defined polymer architectures containing primary benzene (B151609) sulfonamide groups has been achieved through techniques like RAFT polymerization, opening the door to a new generation of pH-responsive block copolymers. rsc.org

Role of this compound in Environmental Remediation Research

The presence of trifluoromethyl and chloro-aromatic groups in this compound raises questions about its environmental fate and potential role in remediation research. Trifluoromethylated aromatic compounds are known to be persistent in the environment due to the strength of the carbon-fluorine bond. nih.gov Understanding the degradation pathways of such compounds is a critical area of environmental science.

Research into the environmental fate of trifluoromethylphenols has shown that they can undergo photohydrolytic degradation to produce trifluoroacetic acid (TFA), a persistent environmental contaminant. acs.orgresearchgate.net The degradation of this compound under various environmental conditions (e.g., sunlight, microbial action) would need to be investigated to assess its environmental impact.

Conversely, the study of such compounds could contribute to the development of new remediation technologies. For example, understanding the mechanisms by which microorganisms degrade chlorinated and fluorinated aromatic compounds could lead to the development of bioremediation strategies for contaminated sites. Recent research has explored the use of microbial fungi to break down per- and polyfluoroalkyl substances (PFAS). nih.gov Phytoremediation, the use of plants to remove pollutants from the environment, is another promising area of research for PFAS contamination. nih.gov Studying the uptake and metabolism of this compound in plants and microorganisms could provide valuable insights for designing effective remediation approaches for environments contaminated with similar halogenated compounds.

Environmental Fate and Ecotoxicological Research of C12h11clf3no4s

Environmental Persistence and Degradation Pathways of C12H11ClF3NO4S

Tolfenpyrad is characterized by moderate persistence in the environment, with its degradation influenced by aerobic and anaerobic conditions, as well as photolysis. rayfull.comfao.org

Under aerobic conditions in soil and aquatic systems, Tolfenpyrad degrades with half-lives reported to be between 14 and 15 days. rayfull.com In one study, the aerobic soil metabolism half-life (DT50) was a maximum of 14 days, and the DT90 was 78 days, indicating it is not persistent under these conditions. fao.org However, another study calculated a much longer half-life of 444 to 624 days in the dark, suggesting that photolysis plays a significant role in its degradation. fao.org In anaerobic soil, the half-life is approximately 216.6 days. mda.state.mn.us

The degradation of Tolfenpyrad proceeds through several pathways, leading to the formation of multiple metabolites. Key degradation products include PCA (4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid), PAM, PT-CA, PT-CHO, PT-OH, and PT(A)-4OH. mda.state.mn.usfao.org The primary degradation pathways involve the oxidation of the methyl group on the tolyloxy ring to form PT-CA, followed by the cleavage of the tolyl ring to produce PT-OH and the amide bond to yield PCA and PAM, ultimately leading to mineralization as CO2. fsc.go.jp

Photolysis in water is another degradation route, with a half-life of 0.2 days in the atmosphere. rayfull.com In aqueous solutions exposed to light, Tolfenpyrad degrades, with CA-T-NH2 being a major degradate. fsc.go.jp However, the compound is stable against hydrolysis, with half-lives exceeding one year under various pH conditions. fsc.go.jp

Due to its chemical properties, Tolfenpyrad has the potential to contaminate surface water through spray drift and runoff of residues adsorbed to sediment. regulations.gov While Tolfenpyrad itself is expected to be immobile in soil, two of its major acidic degradates, PCA and PT-CA, are mobile and may leach into groundwater. mda.state.mn.usregulations.govregulations.gov

Table 1: Environmental Persistence of Tolfenpyrad

| Parameter | Value | Conditions |

|---|---|---|

| Aerobic Soil Half-life (DT50) | ~14 days | - |

| Anaerobic Soil Half-life | 216.6 days | - |

| Soil Photolysis Half-life | 444-624 days | Dark conditions |

| Atmospheric Photolysis Half-life | 0.2 days | - |

Bioaccumulation and Biotransformation of this compound in Model Organisms

Tolfenpyrad's high octanol-water partition coefficient (log KOW = 4.3-5.6) suggests a potential for bioaccumulation in aquatic organisms. rayfull.comregulations.gov Studies have confirmed this potential, with a Bioconcentration Factor (BCF) of approximately 4000 L/kg wet weight, indicating a likelihood of accumulation in aquatic food webs. regulations.gov

In rats, after oral administration, Tolfenpyrad is primarily eliminated through feces (88.2-93.2%) and to a lesser extent in urine (1.7-3.0%). fsc.go.jp Biliary excretion is a major route of elimination, with 51.3-69.5% of the administered dose being excreted in the bile within 48 hours. fsc.go.jp The compound does not show significant accumulation or residuality in rats. who.int Biotransformation in rats leads to various metabolites, with PT-CA being a significant one found in feces after deconjugation by gut bacteria. who.int

In plants such as eggplants, cabbages, and peaches, Tolfenpyrad and its metabolites can be found. fsc.go.jp For example, in peaches, 56 days after treatment, the majority of the radioactive residue was found on the treated leaves, with smaller amounts in the stems and fruits. fsc.go.jp The primary metabolite identified in plants is OH-PT. fao.org

Mechanistic Ecotoxicity Studies of this compound on Aquatic and Terrestrial Ecosystems

Tolfenpyrad exhibits high toxicity to a range of non-target organisms, particularly in aquatic environments. mda.state.mn.usregulations.gov

Aquatic Ecotoxicity: Tolfenpyrad is classified as very highly toxic to freshwater fish and invertebrates on an acute basis. mda.state.mn.usregulations.gov

Freshwater Fish: The 96-hour LC50 for freshwater fish is 0.16 µg a.i./L. regulations.gov

Estuarine/Marine Fish: The 96-hour LC50 for estuarine/marine fish is 3.4 µg a.i./L. regulations.gov

Freshwater Invertebrates: The 48-hour EC50 for Daphnia magna is 1.0 µg a.i./L. regulations.gov

Freshwater Green Algae: The 72-hour EC50 for Pseudokirchneriella subcapitata is 320 parts per billion. ipmcenters.org

Chronic exposure also poses a significant risk to aquatic life, with effects on survival, growth, and reproduction observed at low concentrations. regulations.govregulations.gov For instance, chronic reproduction effects on freshwater invertebrates were seen at 0.48 µg a.i./L. regulations.gov Recent studies on zebrafish embryos have shown that Tolfenpyrad can induce severe cardiac toxicity and mitochondrial damage. nih.gov Interestingly, the major degradates of Tolfenpyrad, such as PAM, PCA, PT-CA, and PT(A)-4OH, are significantly less toxic to fish than the parent compound. regulations.gov

Terrestrial Ecotoxicity: On land, Tolfenpyrad also presents risks to various organisms.

Birds: It is considered moderately toxic to birds on an acute oral basis (LD50 = 87 mg a.i./kg-bw) and slightly toxic on a dietary basis (LC50 = 1348 ppm). regulations.gov However, chronic effects on egg production in mallard and bobwhite quail have been observed at concentrations as low as 9.7 ppm. regulations.gov

Mammals: Tolfenpyrad is moderately toxic to mammals on an acute oral basis (LD50 = 239 mg a.i./kg-bw), but shows greater toxicity with chronic exposure (NOAEC = 0.86 mg a.i./kg-bw/d). regulations.gov

Bees: The compound is highly toxic to honey bees through both contact (LD50 = 0.47 µg a.i./bee) and oral exposure (LD50 = 0.63 µg a.i./bee). regulations.govepa.gov

Terrestrial Invertebrates: Studies on the seven-spotted ladybeetle (Coccinella septempunctata) have shown potential toxicity risks, affecting survival, development, and fecundity. researchgate.net In contrast, a study on terrestrial snails found Tolfenpyrad to have lower toxicity compared to other tested insecticides like indoxacarb (B177179) and emamectin (B195283) benzoate. ajol.info

Table 2: Acute Ecotoxicity of Tolfenpyrad

| Organism | Endpoint | Value |

|---|---|---|

| Freshwater Fish | 96-hr LC50 | 0.16 µg a.i./L regulations.gov |

| Estuarine/Marine Fish | 96-hr LC50 | 3.4 µg a.i./L regulations.gov |

| Freshwater Invertebrates (Daphnia magna) | 48-hr EC50 | 1.0 µg a.i./L regulations.gov |

| Birds (Bobwhite Quail) | Acute Oral LD50 | 87 mg a.i./kg-bw regulations.gov |

| Mammals (Rat) | Acute Oral LD50 | 239 mg a.i./kg-bw regulations.gov |

Assessment of this compound Impact on Microbial Communities and Biogeochemical Cycles

The impact of pesticides on soil microbial communities and the biogeochemical cycles they drive is a critical area of ecotoxicological research. Tolfenpyrad, as an inhibitor of mitochondrial respiration, has the potential to affect soil microorganisms. cabidigitallibrary.org

Studies have shown that pesticides can negatively influence the number, growth, lifespan, and metabolism of non-target soil organisms. cabidigitallibrary.org This can disrupt essential soil processes like nutrient cycling and organic matter decomposition. For example, some insecticides have been found to interfere with the nitrogen fixation process by inhibiting the signaling between legumes and Rhizobium bacteria. cabidigitallibrary.org

Research on the silkworm (Bombyx mori) indicated that sublethal exposure to Tolfenpyrad altered the composition of its gut microbiota, increasing the relative abundance of Enterobacter and Staphylococcus while decreasing Tyzzerella and Methylobacterium-Methylorubrum. researchgate.net Another study found that Tolfenpyrad uniquely targets Francisella bacteria, acting as a bacteriostatic agent against this genus while other bacteria remain resistant. asm.org A study on the co-application of Tolfenpyrad with lactic acid bacteria (LAB) found that the insecticide did not inhibit the growth of LAB, suggesting potential compatibility in integrated pest management strategies. horizonepublishing.com

While specific, comprehensive studies on the direct impact of Tolfenpyrad on broader soil microbial communities and biogeochemical cycles are not extensively detailed in the provided results, the known mode of action and findings in related organisms suggest a potential for such effects, warranting further investigation.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Tolfenpyrad | - |

| 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid | PCA |

| 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl] phenoxy] benzoic acid | PT-CA |

| 4-[4-[[4-chloro-3-(1-hydroxyethyl)-1-methylpyrazol-5-yl]carbonyl aminomethyl]phenoxy] benzoic acid | OH-PT-CA |

| 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]-1H-pyrazole-5-carboxamide | - |

| 4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide | - |

| 4-chloro-(1-hydroxyethyl)-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide | OH-PT |

| 4-[4-(aminomethyl)phenoxy]benzoic acid | CA-T-NH2 |

| Indoxacarb | - |

| Emamectin benzoate | - |

| Dichlorvos | DDVP |

| Cyromazine | - |

| Atrazine | - |

| Nicosulfuron | - |

| λ-cyhalothrin | - |

| Thiamethoxam | - |

| Abamectin | - |

| Acetamiprid | - |

| Dinotefuran | - |

| Fipronil | - |

| Novaluron | - |

| Spinetoram | - |

| Glufosinate ammonium | - |

| S-metolachlor | - |

| Cypermethrin | - |

| DDT | - |

| Methyl parathion | - |

| Pendimethalin | - |

| Imazethapyr | - |

| Dithianon | - |

| Chlorantraniliprole | - |

| Paraquat dichloride | - |

Intellectual Property and Regulatory Landscape in Academic Research of C12h11clf3no4s

Patenting Strategies and Academic Disclosures Related to C12H11ClF3NO4S

For a novel compound like this compound, originating from academic research, the decision to patent is a critical first step towards commercialization and impact. A patent grants the inventor exclusive rights to the invention for a limited period, a crucial incentive for the substantial investment required for further development. jst.go.jp

Academic researchers and their institutions must carefully manage public disclosures, such as conference presentations and journal publications, as these can impact patentability. shibaura-it.ac.jp In the United States, a one-year grace period exists from the date of public disclosure to file a patent application. shibaura-it.ac.jp However, this is not the case in many other countries, making early filing of a provisional patent application a common strategy. This secures a priority date while allowing further research to strengthen the final patent application. macrothink.org

Patenting strategies for compounds like this compound can be multifaceted, as illustrated by approaches for related chemical classes:

Composition of Matter Claims: These are the most valuable, covering the chemical structure of this compound itself.

Method of Use Claims: These patents would cover the specific applications of the compound, for instance, as a herbicide, pesticide, or a specific type of pharmaceutical. google.comgoogle.com

Process Claims: These would protect a novel and non-obvious method of synthesizing this compound. agropages.com

A strategic approach might involve filing for broad protection initially, followed by more specific claims as research progresses and new applications are discovered. This is evident in the patenting of related trifluoromethanesulfonanilide oxime ether derivatives, where both the compounds and their use in controlling animal parasites are claimed. google.com

Analysis of the Patent Landscape for this compound and Related Chemical Structures

A thorough patent landscape analysis is crucial to understand the existing intellectual property surrounding compounds similar to this compound. This involves searching and analyzing patents for related chemical structures, such as chloro-fluorinated aromatic sulfonamides and trifluoromethyl-containing compounds. Such an analysis helps in identifying "white spaces" or areas with freedom to operate, assessing the novelty and non-obviousness of the new compound, and identifying potential collaborators or competitors.

The patent landscape for fluorinated compounds is active, with applications spanning pharmaceuticals, agrochemicals, and materials science. uva.nlpurdue.edu For instance, patents exist for trifluoromethylated aryl sulfonamides as potential CETP inhibitors for cardiovascular diseases and for N-(trifluoromethyl-2-pyridinyl)arenesulfonamides as inhibitors of secretory phospholipase A2. jst.go.jpnih.gov In the agrochemical sector, patents cover halo active aromatic sulfonamide organic compounds for odor control and as biocides, and sulfonamides as herbicides. google.comgoogle.comgoogle.com

A hypothetical patent landscape analysis for compounds structurally related to this compound might reveal trends in assignee focus, geographical filing, and key technological applications.

| Patent/Application Number | Assignee/Applicant | Title/Subject Matter | Key Structural Features | Noted Application |

|---|---|---|---|---|

| EP1799636B1 | Not Specified in Search Results | Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives google.comgoogle.com | Trifluoromethanesulfonanilide, Oxime ether | Parasiticide google.com |

| US7915316 | Not Specified in Search Results | Sulfonamides google.com | Sulfonamide | Not Specified |

| US8759399B2 | Not Specified in Search Results | Halo active aromatic sulfonamide organic compounds and uses therefor google.com | Halo-aromatic sulfonamide | Biocide, Fungicide, Odor control google.com |

| CN119798243A | Hubei Trisun Chemical Co. Ltd. (Xingfa Group) | A Continuous Synthesis Method for Pyroxasulfone Intermediate agropages.com | Sulfonamide derivative | Herbicide (Pyroxasulfone) agropages.com |

| EP0326170B1 | Not Specified in Search Results | Sulfonamide and herbicide containing the same as active ingredient google.com | Sulfonamide | Herbicide google.com |

Academic-Industry Collaborations in this compound Research and Development

The development of a compound like this compound often necessitates collaboration between academia and industry. philpapers.org Academia typically excels in fundamental research and discovery, while industry provides the resources, expertise in process development, and navigating the regulatory pathways for commercialization. researchgate.net

Such collaborations can take various forms, from sponsored research agreements to joint ventures and licensing deals. benchchem.com A successful partnership hinges on clearly defined roles, intellectual property ownership, and publication rights from the outset. nih.gov For fluorinated compounds, academic-industry collaborations have been fruitful. For example, research on nucleophilic fluorination has benefited from partnerships between academic labs and agrochemical companies to develop more efficient and environmentally friendly synthesis methods. nih.gov Similarly, the development of fluorinated pharmaceuticals often involves collaboration to explore the impact of fluorination on drug behavior. purdue.edu

The advantages of such collaborations are numerous and include:

Access to Resources: Academic researchers gain access to industry funding, specialized equipment, and compound libraries. philpapers.org

Expertise Exchange: Industry scientists benefit from the novel insights and discoveries of academic researchers, while academics gain an understanding of industrial research and development processes. oberlin.edu

Accelerated Innovation: The combination of academic creativity and industrial development capabilities can significantly shorten the time from discovery to market. philpapers.org

A potential collaborative pathway for this compound could involve an academic lab that discovered the compound's initial biological activity partnering with a pharmaceutical or agrochemical company. The company would then undertake further preclinical and clinical development or field trials, and manage the complex regulatory approval process.

Ethical Considerations in the Development and Application of this compound-like Compounds

The potential application of this compound as a pharmaceutical, herbicide, or pesticide raises significant ethical considerations that must be addressed throughout its development and potential use.

If developed as a pharmaceutical, ethical considerations would revolve around clinical trial design, informed consent, patient safety, and equitable access to the new medicine.

If the compound is intended for agricultural use, such as a herbicide or pesticide, a different set of ethical issues comes to the forefront. The development of new pesticides involves balancing the need for increased agricultural productivity with potential risks to human health and the environment. oberlin.educambridge.org

Key ethical considerations for a this compound-like agrochemical include:

Human Health Impacts: This includes the safety of farmworkers who handle the compound and the potential for residues in food and water. cambridge.org

Environmental Impact: The effect of the compound on non-target organisms, soil and water quality, and biodiversity must be thoroughly evaluated. philpapers.org The use of organofluorine compounds, in particular, requires careful consideration of their persistence and potential for bioaccumulation.

Socio-Economic Effects: The introduction of a new herbicide or pesticide can have significant impacts on farming practices, the cost of food production, and the livelihoods of farmers. macrothink.orgresearchgate.net

Corporate Social Responsibility: The company developing the compound has a responsibility to be transparent about potential risks, to conduct thorough safety testing, and to ensure the product is used responsibly. macrothink.org

The debate surrounding existing herbicides highlights the complexities of these ethical considerations, where scientific evidence can be contested and public perception plays a significant role. macrothink.orgresearchgate.net Therefore, a proactive and transparent approach to addressing these ethical issues is essential for the responsible development and application of any new compound like this compound.

Future Research Directions and Emerging Challenges for C12h11clf3no4s

Unexplored Synthetic Avenues for C12H11ClF3NO4S

The development of efficient and scalable synthetic routes is the foundational step in the comprehensive study of any new chemical entity. For this compound, several synthetic avenues could be explored, each with its own set of potential advantages and challenges.

Another promising avenue is the exploration of novel catalytic systems to construct the key chemical bonds within the this compound scaffold. The use of transition-metal catalysis, for example, could facilitate the formation of carbon-sulfur or carbon-nitrogen bonds with high efficiency and selectivity. ucsb.edu

Future research in this area should focus on developing synthetic methods that are not only efficient but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents. acs.org

Advanced Mechanistic Studies to Fully Delineate this compound Mode of Action

Understanding the mechanism of action (MoA) of a novel compound is crucial for its potential application, be it in medicine, agriculture, or materials science. For this compound, a multi-pronged approach will be necessary to elucidate its biological and chemical activities.

Initial studies would likely involve in vitro assays to identify any potential biological targets. Should the compound exhibit biological activity, more advanced techniques can be employed. Photoaffinity labeling, for instance, could be used to covalently link the compound to its biological target, facilitating its identification.

Furthermore, computational modeling and simulation can provide valuable insights into the potential binding modes of this compound with its target proteins. These in silico methods can guide the design of experiments and help in interpreting the results from wet lab studies.

Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to study the kinetics and dynamics of the compound's interactions. researchgate.netrsc.org These studies are essential for a complete understanding of the MoA at a molecular level.

Integration of Multi-Omics Data in this compound Research

The advent of "omics" technologies provides an unprecedented opportunity to understand the global effects of a chemical compound on a biological system. mdpi.com For this compound, an integrated multi-omics approach would be highly informative.

Genomics: To identify any genetic predispositions that might influence the response to the compound.

Transcriptomics (RNA-seq): To study the changes in gene expression profiles upon exposure to the compound, revealing the cellular pathways that are affected. youtube.com

Proteomics: To analyze the changes in protein levels and post-translational modifications, providing a more direct link to cellular function. nih.gov

Metabolomics: To investigate the alterations in the metabolic profile of a system, which can reveal downstream effects of the compound's activity.

By integrating these different layers of biological information, researchers can construct a comprehensive picture of the compound's effects and its MoA. nih.gov This approach has the potential to uncover novel biomarkers and therapeutic targets. mdpi.com

Table 2: Illustrative Multi-Omics Data Integration for this compound Research

| Omics Layer | Potential Findings | Example of Integrated Insight |

|---|---|---|

| Transcriptomics | Upregulation of stress response genes | Combined with proteomics showing increased levels of heat shock proteins, this suggests a cellular stress response. |

| Proteomics | Altered phosphorylation of key signaling proteins | When correlated with metabolomics data showing changes in energy metabolism, this could indicate an effect on a specific signaling pathway. |

Development of Novel Analytical Platforms for this compound Detection and Characterization

The ability to accurately and sensitively detect and quantify a novel compound in various matrices is essential for its development. For this compound, new analytical platforms will need to be established.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) will likely be the workhorse for quantitative analysis due to its high sensitivity and specificity. nrfhh.commdpi.com The development of a robust and validated LC-MS/MS method will be a key priority.